molecular formula C10H11ClN2O2 B169150 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide CAS No. 13558-76-4

2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide

Cat. No. B169150
CAS RN: 13558-76-4
M. Wt: 226.66 g/mol
InChI Key: CNLWHMQFWOTMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide, also known as CMCA, is a chemical compound that has been widely used in scientific research. It is a white solid that is soluble in water, ethanol, and acetone. CMCA has been used in various studies due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and pain.

Biochemical And Physiological Effects

2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the body. It has also been shown to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide in lab experiments is that it is readily available and relatively inexpensive. It is also easy to synthesize and purify. However, one of the limitations of using 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide is that it may not be suitable for all types of experiments. Its effects may vary depending on the type of cells or tissues being studied.

Future Directions

There are several future directions for the use of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide in scientific research. One potential area of research is the development of new drugs based on the structure of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide. Another area of research is the investigation of the potential therapeutic applications of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide and its effects on different types of cells and tissues.

Synthesis Methods

The synthesis of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide involves the reaction of 2-methylphenyl isocyanate with chloroacetyl chloride in the presence of a base. The resulting product is then purified using recrystallization to obtain pure 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide.

Scientific Research Applications

2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide has also been used in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

CAS RN

13558-76-4

Product Name

2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

2-chloro-N-[(2-methylphenyl)carbamoyl]acetamide

InChI

InChI=1S/C10H11ClN2O2/c1-7-4-2-3-5-8(7)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15)

InChI Key

CNLWHMQFWOTMAP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)NC(=O)CCl

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC(=O)CCl

synonyms

1-(2-chloroacetyl)-3-o-tolylurea

Origin of Product

United States

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